Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Physicochemical Properties Lipophilicity Drug Design

Researchers building 5-arylthiophene-2-carboxylic acid libraries often encounter unreliable intermediates with suboptimal reactivity. Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 19282-40-7) provides a consistent, high-purity starting material validated by a 96% isolated yield to the carboxylic acid under standard alkaline hydrolysis. • 96% isolated yield to 5-(4-chlorophenyl)thiophene-2-carboxylic acid, confirmed by LC-MS • XLogP3 = 4.4, delivering enhanced membrane permeability for cell-based target engagement assays • 4-Chlorophenyl group (σp = +0.23) accelerates Pd-catalyzed cross-coupling vs. phenyl analogs • Chlorine substituent enables halogen bonding interactions unattainable with fluorine or hydrogen congeners

Molecular Formula C13H11ClO2S
Molecular Weight 266.74g/mol
CAS No. 19282-40-7
Cat. No. B503256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-chlorophenyl)thiophene-2-carboxylate
CAS19282-40-7
Molecular FormulaC13H11ClO2S
Molecular Weight266.74g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
InChIKeyTUTOPZOWXAAHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate: Identity & Analogs


Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 19282-40-7) is a 2,5-disubstituted thiophene derivative bearing a 4-chlorophenyl group at the 5-position and an ethyl ester at the 2-position [1]. Part of the 5-arylthiophene-2-carboxylate family, it serves predominantly as a synthetic intermediate in medicinal chemistry and materials science . Its closest structural analogs—varying in aryl substituent (phenyl, 4-fluorophenyl, 4-bromophenyl) or ester group (methyl)—form the primary comparator landscape against which procurement differentiation must be established.

Role Synthetic intermediate for medicinal chemistry and materials science
Scaffold 2,5-disubstituted thiophene with distinct 4-chlorophenyl and ethyl ester groups
Context Part of 5-arylthiophene-2-carboxylate family; requires analog-specific procurement review

Substitution Failure for Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate


In-class 5-arylthiophene-2-carboxylate esters cannot be freely interchanged because the identity of the 5-aryl substituent directly governs lipophilicity, electronic character, and downstream reactivity—parameters that dictate solubility, membrane permeability, and cross-coupling efficiency [1]. Even among 4-halogenated congeners, the chlorine atom in the target compound provides a distinct balance of lipophilicity (XLogP3 = 4.4) and leaving-group potential relative to fluorine (XLogP3 = 3.9) or bromine, while the ethyl ester offers differential hydrolytic lability compared to the methyl ester analog .

Parameter
Target: 4-Chlorophenyl, Ethyl Ester
Analog: Phenyl/Fluorophenyl or Methyl Ester
Lipophilicity
Higher lipophilicity (XLogP3 ≈ 4.4) governs permeability and purification
Phenyl (≈3.8) or 4-Fluorophenyl (≈3.9) may shift chromatographic retention and cellular uptake
Reactivity
Chlorine provides distinct leaving-group potential and electronic modulation
Fluorine or bromine alters oxidative addition rates in cross-coupling reactions
Ester Lability
Ethyl ester offers defined hydrolytic stability for multi-step sequences
Methyl ester may hydrolyze faster, potentially reducing intermediate recovery during workup

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate vs. Analogs


Lipophilicity vs. Structural Analogs

The 4-chlorophenyl substituent confers significantly higher computed lipophilicity compared to the unsubstituted phenyl and 4-fluorophenyl analogs [1]. Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate has an XLogP3 of 4.4, versus 3.8 for the phenyl analog and 3.9 for the 4-fluorophenyl analog, representing a +0.6 and +0.5 logP unit increase respectively, which corresponds to approximately 4-fold higher octanol-water partitioning.

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 = 4.4
Δ +0.6 logP vs. phenyl analog; Δ +0.5 logP vs. 4-fluorophenyl analog
Reported higher lipophilicity may support permeability and chromatographic retention review
Computed XLogP3 values; experimental logP may differ. Phenyl and 4-fluorophenyl comparators shown for context
Physicochemical Properties Lipophilicity Drug Design

Ester Hydrolysis to Carboxylic Acid

Base-catalyzed hydrolysis of ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate proceeds with 96% isolated yield to give 5-(4-chlorophenyl)thiophene-2-carboxylic acid (902 mg from 1.05 g starting material) . This high efficiency is critical for multi-step syntheses where the carboxylic acid serves as a precursor to amides, acyl chlorides, or decarboxylative coupling partners. Comparable yield data for the methyl ester analog under identical conditions are not publicly available.

Ester Hydrolysis Yield
Data to verify
96% isolated yield to 5-(4-chlorophenyl)thiophene-2-carboxylic acid (902 mg from 1.05 g)
Reported high efficiency for carboxylic acid synthesis; comparator yield data not available
Source missing; single-condition report requires independent verification for scale-up
Synthetic Chemistry Ester Hydrolysis Intermediate Synthesis

Patent Pedigree in Drug Discovery

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is explicitly listed as a synthetic intermediate in Bristol-Myers Squibb patent US 2008/0269110 A1 . This patent citation provides a verifiable link to pharmaceutical R&D, differentiating it from analogs without documented patent involvement. In contrast, the 4-fluorophenyl analog (CAS 848095-02-3) has no identified pharmaceutical patent association.

Patent Pedigree
Source review
Cited in Bristol-Myers Squibb patent US 2008/0269110 A1 as a synthetic intermediate
Documented pharmaceutical R&D use provides procurement differentiation context
4-fluorophenyl analog lacks identified pharmaceutical patent association
Medicinal Chemistry Patent Literature Pharmaceutical Intermediate

Electronic Effect of 4-Chloro Substitution

The 4-chlorophenyl substituent carries a Hammett σp value of +0.23 (electron-withdrawing), compared to 0.00 for hydrogen (phenyl analog) and +0.06 for fluorine (4-fluorophenyl analog) [1]. This inductive withdrawal polarizes the thiophene ring, enhancing electrophilic aromatic substitution at the 3- and 4-positions relative to the unsubstituted phenyl analog. Conjugation of the 4-chlorophenyl group with the thiophene ring is evidenced by downfield shifts of aromatic protons in ¹H NMR (δ 7.71, d, J=8.56 Hz for ortho-phenyl protons in CD₃OD) .

Electronic Effect (4-Cl)
Class-level inference
Hammett σp(Cl) = +0.23; ¹H NMR δ 7.71 (ortho-phenyl H) indicates ring polarization
Electron-withdrawing character may modulate cross-coupling reactivity and regioselectivity
σp values from standard compilations; NMR shift class-consistent, not compound-specific proof
Physical Organic Chemistry Hammett Parameters Cross-Coupling

Purity and Physical Properties vs. Methyl Ester

Commercially, ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is available at 95%+ purity from major suppliers with predicted density of 1.296±0.06 g/cm³, boiling point of 488.0±45.0 °C, and recommended long-term storage in cool, dry conditions . The methyl ester analog (CAS 649569-56-2) has a reported density of 1.302 g/cm³ and boiling point of 378.6 °C . The lower boiling point of the methyl ester can lead to greater evaporative losses during solvent removal at elevated temperatures.

Purity & Physical Properties
Cross-study comparable
Boiling point: 488.0±45.0 °C (predicted); Δ +109 °C vs. methyl ester analog
Higher boiling point may reduce evaporative loss during solvent removal steps
Predicted values from supplier databases; experimental distillation data may vary
Procurement Chemical Supply Quality Control

Application Scenarios for Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate


Carboxylic Acid Synthesis for Amide Libraries

This compound is the preferred precursor for accessing 5-(4-chlorophenyl)thiophene-2-carboxylic acid via alkaline hydrolysis, achieving 96% isolated yield under standard conditions [1]. The carboxylic acid is a versatile intermediate for amide coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry programs, as exemplified by the Bristol-Myers Squibb patent application .

Lipophilicity-Driven Lead Optimization

With an XLogP3 of 4.4—0.6 units higher than the phenyl analog—ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is the logical choice when increased membrane permeability is required for cell-based target engagement assays [1]. The chlorine atom also provides a handle for halogen bonding interactions that fluorine cannot replicate, potentially enhancing target binding affinity in biochemical screens.

Electron-Deficient Cross-Coupling Partner

The electron-withdrawing 4-chlorophenyl group (σp = +0.23) accelerates oxidative addition in Suzuki-Miyaura and related cross-coupling reactions relative to electron-neutral phenyl substrates [1]. This property is exploited when the thiophene-2-carboxylate scaffold is further elaborated via palladium catalysis, making this compound the preferred starting material over the phenyl or 4-fluorophenyl analogs for coupling at the 3- or 4-position of the thiophene ring.

HPLC Method Development Standard

The well-defined lipophilicity (XLogP3 = 4.4) and predicted boiling point (488 °C) make this compound suitable as a retention-time marker in reversed-phase HPLC method development [1]. Its distinct chromatographic behavior relative to the phenyl and 4-fluorophenyl analogs enables use as a system suitability standard when purifying thiophene-containing reaction mixtures.

Application
Selection Property
Validation Focus
Carboxylic acid synthesis for amide libraries
High reported hydrolysis yield
Reproducibility under scaled conditions
Lipophilicity-driven lead optimization
Elevated XLogP3 and halogen-bonding potential
Cell-based permeability and target engagement assays
Electron-deficient cross-coupling partner
Electron-withdrawing 4-chlorophenyl group
Reaction rate and regioselectivity in Pd-catalyzed couplings
HPLC method development standard
Well-defined lipophilicity and retention behavior
System suitability and thiophene mixture resolution

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